molecular formula C20H11Cl3N2O B11536603 2-(3-chlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(3-chlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11536603
M. Wt: 401.7 g/mol
InChI Key: ZVBCJOVFJQDJOR-UHFFFAOYSA-N
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Description

(E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE is a complex organic compound featuring a benzoxazole ring and multiple chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE typically involves the following steps:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions:

    Imine Formation: The final step involves the condensation of the benzoxazole derivative with a chlorobenzaldehyde under basic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorobenzene derivatives with aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The benzoxazole ring and chlorophenyl groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of biological pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(2,4-DICHLOROPHENYL)METHANIMINE
  • **(E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,5-DICHLOROPHENYL)METHANIMINE

Uniqueness

The unique arrangement of chlorophenyl groups and the benzoxazole ring in (E)-N-[2-(3-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(3,4-DICHLOROPHENYL)METHANIMINE provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H11Cl3N2O

Molecular Weight

401.7 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-1-(3,4-dichlorophenyl)methanimine

InChI

InChI=1S/C20H11Cl3N2O/c21-14-3-1-2-13(9-14)20-25-18-10-15(5-7-19(18)26-20)24-11-12-4-6-16(22)17(23)8-12/h1-11H

InChI Key

ZVBCJOVFJQDJOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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